3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide
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Overview
Description
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a chlorophenyl group, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide typically involves multiple steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-chlorobenzohydrazide can react with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
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Introduction of the azetidinone moiety: : The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene. The imine can be prepared from 3-aminobenzaldehyde and an appropriate amine.
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Coupling of the two fragments: : The final step involves coupling the oxadiazole and azetidinone fragments. This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener chemistry protocols to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidinone moiety, which can be oxidized to form corresponding N-oxides.
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Reduction: : Reduction reactions can target the oxadiazole ring or the azetidinone moiety, potentially leading to ring opening or hydrogenation products.
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Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced or partially hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an antimicrobial and antitumor agent. The oxadiazole ring is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
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Biological Studies: : The compound is used in studies to understand the mechanism of action of oxadiazole derivatives and their interaction with biological targets such as enzymes and receptors.
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Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide exerts its effects involves several pathways:
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Molecular Targets: : The compound targets bacterial cell walls and DNA, disrupting their synthesis and function. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival.
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Pathways Involved: : It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. In bacteria, it may inhibit cell wall synthesis enzymes or DNA gyrase.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol share the oxadiazole core and exhibit similar biological activities.
Azetidinone Derivatives: Compounds such as 3-(2-oxoazetidin-1-yl)benzoic acid have similar structural features and are studied for their antimicrobial properties.
Uniqueness
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide is unique due to the combination of the oxadiazole and azetidinone moieties, which confer a distinct set of biological activities and potential therapeutic applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c22-16-6-4-15(5-7-16)21-25-24-19(29-21)9-8-18(27)23-13-14-2-1-3-17(12-14)26-11-10-20(26)28/h1-7,12H,8-11,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCQFRAMFCXUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CNC(=O)CCC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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